1-Chloro-4-ethoxyisoquinoline
Description
1-Chloro-4-ethoxyisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the isoquinoline scaffold. The ethoxy group introduces steric and electronic effects distinct from smaller substituents (e.g., methoxy or methyl), influencing solubility, reactivity, and biological interactions. Halogenated isoquinolines are often intermediates in pharmaceutical synthesis, leveraging their aromatic stability and functional group versatility .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-4-ethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-10-7-13-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
OQWIVDUTWDQNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-Chloro-4-ethoxyisoquinoline with analogous compounds:
Notes:
- The ethoxy group in this compound likely increases lipophilicity compared to 1-Chloro-4-methoxyisoquinoline, impacting membrane permeability in biological systems .
- Bromine in 1-Bromo-4-chloroisoquinoline may enhance electrophilicity at the 1-position, facilitating Suzuki-Miyaura couplings .
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